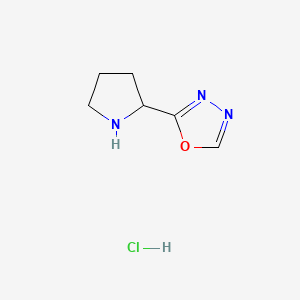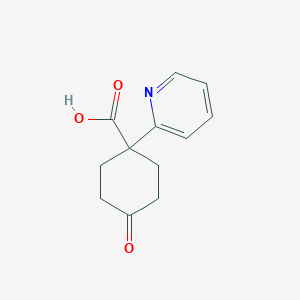
2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
The synthesis of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride typically involves the construction of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .
Analyse Des Réactions Chimiques
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups attached to the ring .
Applications De Recherche Scientifique
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: It finds applications in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s bioactivity by interacting with nucleic acids or other cellular components .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride include:
Pyrrolidine-2-one: Known for its biological activities such as antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: These compounds also exhibit significant bioactivity and are used in medicinal chemistry.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their diverse biological activities.
The uniqueness of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride lies in the combination of the pyrrolidine and oxadiazole rings, which may provide a distinct set of biological activities and chemical properties .
Propriétés
Formule moléculaire |
C6H10ClN3O |
|---|---|
Poids moléculaire |
175.61 g/mol |
Nom IUPAC |
2-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-9-8-4-10-6;/h4-5,7H,1-3H2;1H |
Clé InChI |
OJNYDBYCSZIMQG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=NN=CO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

